Phenolphthalein anilide is an organic compound with the chemical formula C₂₆H₁₉N₃O₃. It is characterized by its stable structure and notable solubility in organic solvents, making it a significant compound in various chemical applications. The compound features a phenolphthalein moiety linked to an aniline group, which contributes to its unique properties and reactivity. Its structure allows it to participate in a variety of
There is no current research available on the mechanism of action of phenolphthalein anilide. Due to the lack of documented biological activity, a specific mechanism is not applicable.
Research indicates that phenolphthalein anilide exhibits biological activity that may be beneficial in various contexts. It has been studied for its potential role in:
Several synthesis methods have been documented for phenolphthalein anilide:
Phenolphthalein anilide finds utility in various fields:
Interaction studies involving phenolphthalein anilide focus on its behavior in different chemical environments:
Phenolphthalein anilide shares characteristics with several similar compounds. Here are some notable comparisons:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Phenolphthalein | Base structure with hydroxyl groups | Widely used as a pH indicator |
| Aniline | Amino group attached to benzene | Basicity allows for various substitutions |
| Benzophenone | Two benzene rings linked by carbonyl | Used primarily as a UV filter |
| Naphthol | Hydroxyl group on naphthalene | Commonly used as a dye and indicator |
Phenolphthalein anilide's unique combination of properties from both phenolphthalein and aniline sets it apart from these compounds, particularly in its application within advanced materials and biological contexts.
Phenolphthalein anilide represents a unique chemical compound that exhibits distinctive structural characteristics stemming from its hybrid nature combining phenolphthalein and aniline moieties. This comprehensive analysis examines the molecular properties, structural features, and chemical behavior of this important compound.
The literature reveals significant discrepancies in the reported molecular formula for phenolphthalein anilide, with two distinct formulations appearing across different sources. The majority of chemical databases report the molecular formula as C₂₆H₁₉NO₃ with a corresponding molecular weight of 393.43 g/mol [1] [2] [3]. However, commercial suppliers and some databases indicate the formula as C₂₇H₁₉NO₅ with a molecular weight of 437.45 g/mol [4] [5].
| Source | Molecular Formula | Molecular Weight (g/mol) | Source Type |
|---|---|---|---|
| ChemicalBook | C₂₆H₁₉NO₃ | 393.43 | Chemical Database |
| Chemsrc | C₂₆H₁₉NO₃ | 393.43 | Chemical Database |
| ChemBK | C₂₆H₁₉NO₃ | 393.43 | Chemical Database |
| Sigma-Aldrich | C₂₇H₁₉NO₅ | 437.45 | Commercial Supplier |
| ChemWhat | C₂₇H₁₉NO₅ | 437.44 | Chemical Database |
The molecular weight difference of approximately 44.02 g/mol between these two formulations corresponds closely to the molecular weight of carbon dioxide (CO₂), suggesting the discrepancy may arise from different structural interpretations or synthetic pathways. The C₂₇H₁₉NO₅ formula appears to represent a modified structure containing additional oxygen atoms, possibly indicating a carboxamide derivative as suggested by the IUPAC name "1,1-bis(4-hydroxyphenyl)-3-oxo-N-phenyl-1,3-dihydroisobenzofuran-4-carbimidic acid" [4].
While extensive X-ray crystallographic studies have been conducted on the parent phenolphthalein compound [6] [7], specific crystallographic data for phenolphthalein anilide remains limited in the available literature. The crystallographic analysis of phenolphthalein reveals a triclinic crystal system with colorless prism morphology [6]. X-ray measurements conducted using a Rigaku AFC-5R diffractometer with graphite monochromated Mo Kα radiation (λ=0.71069 Å) provided detailed structural information for the parent compound [6].
The absence of comprehensive X-ray crystallographic data for phenolphthalein anilide represents a significant gap in the structural characterization of this compound. Based on the available stereochemical information, phenolphthalein anilide exhibits achiral characteristics with no defined stereocenters or E/Z centers, and displays no optical activity [8]. The compound maintains a neutral charge state under standard conditions.
| Parameter | Value | Note |
|---|---|---|
| Crystal System | Not specified | No X-ray data found for anilide |
| Space Group | Not determined | Not determined for anilide |
| Stereochemistry | ACHIRAL | From related phenolphthalein data |
| Defined Stereocenters | 0/0 | From related phenolphthalein data |
| E/Z Centers | 0 | From related phenolphthalein data |
| Optical Activity | NONE | From related phenolphthalein data |
| Charge | 0 | Neutral compound |
Phenolphthalein anilide exhibits a complex functional group architecture that combines structural elements from both phenolphthalein and aniline precursors. The compound contains an isoindolinone core structure, as indicated by its systematic IUPAC name "3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one" [9] [1]. This structural framework incorporates several key functional groups that determine its chemical properties and reactivity patterns.
The primary functional groups present in phenolphthalein anilide include:
Hydroxyl Groups: Two para-hydroxyphenyl substituents provide phenolic character, contributing to the compound's ability to participate in hydrogen bonding and acid-base equilibria [1] [3]. These hydroxyl groups exhibit a predicted pKa value of 9.39±0.30, indicating moderate acidity [3].
Amide Functionality: The isoindolinone structure contains an amide bond (C-N-C=O) that links the phenyl ring to the phthalic acid-derived portion of the molecule [10] [11]. This amide linkage significantly influences the compound's stability and chemical behavior, as amide bonds are generally resistant to hydrolysis under neutral conditions [11].
Aromatic Systems: The molecule contains multiple aromatic rings, including the isoindole bicyclic system and three phenyl rings, providing extensive π-conjugation that affects both electronic properties and molecular stability [12] [13].
Carbonyl Group: The ketone functionality within the isoindolinone ring system contributes to the compound's electrophilic character and potential for nucleophilic attack [10].
The hybrid nature of this functional group system creates unique properties that distinguish phenolphthalein anilide from its individual precursor molecules. The combination of phenolic hydroxyl groups with the amide functionality results in a compound capable of multiple intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions [10].
The structural complexity of phenolphthalein anilide suggests potential for tautomeric equilibria, although specific studies on the tautomeric behavior of this compound are limited in the current literature. The presence of multiple functional groups capable of proton transfer, including the hydroxyl groups and the amide nitrogen, creates possibilities for various tautomeric forms [14] [15].
Based on the structural similarities to phenolphthalein, which exhibits well-documented tautomeric behavior between lactone, quinoid, and phenolate forms [14] [16], phenolphthalein anilide may undergo similar structural rearrangements under different pH conditions. The phenolic hydroxyl groups can participate in keto-enol tautomerism, while the amide functionality may contribute to additional tautomeric possibilities through nitrogen lone pair delocalization [15] [17].
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 280°C | Standard |
| Boiling Point | 610.2±55.0°C | Predicted |
| Density | 1.338±0.06 g/cm³ | Predicted |
| Water Solubility | 220 μg/L | 23.8°C |
| pKa | 9.39±0.30 | Predicted |
| LogP | 3.8 | 25°C |
| Flash Point | 322.8°C | Standard |
| Vapor Pressure | 0 Pa | 25°C |
The stereochemical analysis indicates that phenolphthalein anilide exists as an achiral molecule with no defined stereocenters. The conformational flexibility of the molecule, particularly around the bonds connecting the aromatic rings, may result in different conformational isomers rather than stereoisomers [18]. The planar or near-planar arrangement of the aromatic systems likely minimizes steric interactions while maximizing π-conjugation throughout the molecular framework.